Mosloflavone

概要

説明

モシロフラボン: は、Scutellaria baicalensis Georgiから単離された天然化合物です。フラボノイド類に属し、その多様な生物活性により注目を集めています。

2. 製法

合成経路:: モシロフラボンの正確な合成経路は広く記載されていませんが、主に天然資源から得られます。研究者は、伝統的な中国薬草であるScutellaria baicalensis Georgiからこれを単離しました。

工業生産:: モシロフラボンの工業規模での生産方法は確立されていません。その天然由来性を考えると、Scutellaria baicalensisからの抽出が主なアプローチとなっています。

準備方法

Synthetic Routes:: Although the exact synthetic routes for mosloflavone are not widely documented, it is primarily obtained from natural sources. Researchers have isolated it from Scutellaria baicalensis Georgi, a traditional Chinese medicinal herb.

Industrial Production:: Industrial-scale production methods for this compound are not well-established. given its natural origin, extraction from Scutellaria baicalensis remains the primary approach.

化学反応の分析

反応:: モシロフラボンは、以下を含むさまざまな化学反応に関与します。

酸化: 酸化変換を受けます。

還元: 還元反応によって構造が変化する可能性があります。

置換: 置換基が添加または置換される可能性があります。

酸化: 過マンガン酸カリウム(KMnO₄)または過酸化水素(H₂O₂)などの酸化剤。

還元: 水素化ホウ素ナトリウム(NaBH₄)または水素化リチウムアルミニウム(LiAlH₄)などの還元剤。

置換: 適切な条件下でのさまざまな求核剤(例:ハロゲン化物、アミン)。

主要な生成物:: これらの反応で生成される特定の生成物は、反応条件と出発物質によって異なります。詳細な反応経路を解明するためには、さらなる研究が必要です。

科学的研究の応用

Antimicrobial Properties

Quorum Sensing Inhibition

Mosloflavone has been shown to attenuate quorum sensing (QS) in Pseudomonas aeruginosa, a pathogen responsible for numerous hospital-acquired infections. The compound inhibits the production of virulence factors such as pyocyanin and elastase, reducing biofilm formation significantly. In a study, this compound demonstrated a reduction in the expression levels of QS-regulated genes, including lasI and lasR, by up to 91.70% and 60.64%, respectively . This suggests its potential as a therapeutic agent in managing infections caused by QS-dependent bacteria.

| Virulence Factor | Inhibition (%) |

|---|---|

| Pyocyanin | 59.52 |

| LasB Elastase | 35.90 |

| Chitinase | 61.18 |

Case Study: C. elegans Model

In vivo studies using Caenorhabditis elegans demonstrated that this compound effectively controlled bacterial infections, showcasing its potential as an anti-infective agent .

Antiviral Activity

This compound exhibits significant antiviral properties, particularly against enterovirus 71 (EV71), which is associated with severe neonatal complications. Research indicated that this compound inhibited EV71 replication in Vero cells, showing strong antiviral activity at a concentration of 50 μg/mL. The compound effectively reduced cytopathic effects and viral protein expression, highlighting its potential as an antiviral treatment .

| Compound | EC50 (μg/mL) |

|---|---|

| This compound | 37.72 |

| Norwogonin | 31.83 |

| Oroxylin A | 14.91 |

Anti-Inflammatory Effects

This compound has been investigated for its anti-inflammatory mechanisms, particularly in the context of respiratory diseases. A study involving Mosla scabra extract, rich in this compound, revealed its ability to mitigate influenza A virus-induced lung inflammation through inhibition of MAPK and PI3K-AKT signaling pathways . This positions this compound as a candidate for treating inflammatory conditions associated with viral infections.

Synthesis and Structural Studies

Research on the synthesis of this compound has highlighted efficient methods for producing this compound from readily available precursors like crysin . Understanding its structural properties aids in elucidating its biological activities and potential modifications for enhanced efficacy.

作用機序

モシロフラボンがその効果を発揮する正確なメカニズムは、現在も調査中の分野です。細胞経路や分子標的との相互作用が関与している可能性があります。

6. 類似の化合物との比較

モシロフラボンは、他のフラボノイドと構造的特徴を共有していますが、その独自の特性が際立っています。さらなる研究により、バイカレイン、ウォゴニン、スクテラリンなどの化合物と比較したその独自性を明らかにすることができます。

類似化合物との比較

While mosloflavone shares structural features with other flavonoids, its unique properties set it apart. Further studies can explore its distinctiveness compared to compounds like baicalein, wogonin, and scutellarin.

生物活性

Mosloflavone, a flavonoid compound isolated from Mosla soochowensis, has garnered attention for its diverse biological activities, particularly in the fields of anticancer, antibacterial, antifungal, and antiviral research. This article delves into the various aspects of its biological activity, supported by data tables and relevant case studies.

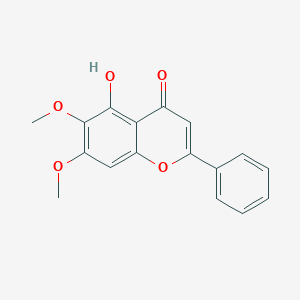

1. Chemical Structure and Properties

This compound is characterized by its unique flavonoid structure, which contributes to its biological efficacy. The molecular formula is C₁₅H₁₄O₄, and its structure includes two aromatic rings connected by a heterocyclic ring, which is typical of flavonoids.

2. Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. It has demonstrated significant cytotoxic effects against various cancer cell lines:

| Cancer Cell Line | IC₅₀ (µg/mL) | Mechanism of Action |

|---|---|---|

| HepG-2 (liver cancer) | 22.5 ± 0.3 | Induces apoptosis and cell cycle arrest via PI3K/AKT pathway |

| HCT-116 (colon cancer) | 15.4 ± 0.5 | Inhibition of cell migration and invasion |

| A549 (lung cancer) | 13.6 ± 0.3 | Targets signaling pathways related to proliferation |

This compound's anticancer properties are attributed to its ability to induce apoptosis and inhibit tumor growth through various molecular mechanisms, including the modulation of key signaling pathways such as PI3K/AKT and MAPK pathways .

3. Antibacterial Activity

The antibacterial properties of this compound have been evaluated against several pathogenic bacteria. The minimum inhibitory concentration (MIC) values indicate its effectiveness:

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 1.25 |

| Bacillus subtilis | 0.02 |

| Mycobacterium smegmatis | 0.625 |

These results suggest that this compound possesses potent antibacterial activity, making it a candidate for further development in treating bacterial infections .

4. Antifungal Activity

This compound also exhibits antifungal properties, particularly against common fungal pathogens:

| Fungal Strain | MIC (mg/mL) |

|---|---|

| Fusarium oxysporum | 0.625 |

| Candida albicans | 0.078 |

The antifungal activity is significant enough to warrant further investigation into its mechanisms and applications in clinical settings .

5. Antiviral Activity

In addition to its antibacterial and antifungal effects, this compound has shown promising antiviral activity:

- Human Cytomegalovirus : EC₅₀ = 0.126 nM

- Chikungunya Virus : IC₅₀ = 0.44 µM

These findings indicate that this compound could be effective in combating viral infections, although more research is needed to fully understand its mechanisms .

6. Case Studies and Research Findings

Several studies have explored the biological activities of this compound in various contexts:

- A study conducted by Wu et al. focused on the isolation and characterization of this compound from Mosla soochowensis, demonstrating its potential as a therapeutic agent due to its multifaceted biological activities .

- Another investigation utilized network pharmacology to identify key targets and pathways affected by this compound, revealing interactions with proteins involved in cancer progression and inflammation .

特性

IUPAC Name |

5-hydroxy-6,7-dimethoxy-2-phenylchromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O5/c1-20-14-9-13-15(16(19)17(14)21-2)11(18)8-12(22-13)10-6-4-3-5-7-10/h3-9,19H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIVAITYPYQQYAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C2C(=C1)OC(=CC2=O)C3=CC=CC=C3)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00224789 | |

| Record name | Mosloflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00224789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

740-33-0 | |

| Record name | Mosloflavone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000740330 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mosloflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00224789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MOSLOFLAVONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F4DL1FN60Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。